![molecular formula C19H18N2O2 B2977878 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898425-49-5](/img/structure/B2977878.png)
2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an intricate organic compound characterized by its unique structural framework
作用机制
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant biological activities . For instance, 4-hydroxy-2-quinolones have shown unique biological activities .
Biochemical Pathways
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to play significant roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Result of Action
Compounds with similar structures have shown significant biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic synthesis. One common approach may start with the formation of the pyrroloquinoline core through cyclization reactions, followed by the incorporation of the benzamide group. Reaction conditions often involve the use of strong acids or bases as catalysts, and high-temperature conditions to facilitate the cyclization and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up through process optimization and the utilization of continuous flow reactors. These methods enhance the efficiency and yield of the compound while minimizing the reaction time and reducing the generation of by-products. Purification processes such as recrystallization and chromatography are employed to ensure the final product's purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming oxo derivatives.
Reduction: : Reduction processes may target the carbonyl functionalities in the pyrroloquinoline ring.
Substitution: : Electrophilic and nucleophilic substitution reactions are feasible, especially involving the aromatic benzamide portion.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Metal hydrides (such as sodium borohydride) or catalytic hydrogenation using palladium catalysts.
Substitution: : Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution under controlled temperatures.
Major Products
Oxidation: : Formation of carboxyl or ketone derivatives.
Reduction: : Conversion to alcohols or amines, depending on the targeted functional group.
Substitution: : Introduction of new functional groups like halides, nitro groups, or alkyl chains.
科学研究应用
Chemistry
In chemistry, 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is studied for its potential as a synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
Biologically, this compound exhibits interesting interactions with enzymes and proteins, which makes it a candidate for investigating biochemical pathways. It can serve as a molecular probe in studies of enzyme inhibition and binding affinity.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structure suggests it may interact with specific biological targets, possibly leading to the development of new pharmaceuticals. Researchers investigate its efficacy in treating diseases linked to the pathways it affects.
Industry
Industrial applications include its use as a precursor in the manufacturing of specialty chemicals and pharmaceuticals. Its chemical stability and reactivity profile make it valuable in creating high-performance materials and active pharmaceutical ingredients.
相似化合物的比较
Compared to similar compounds, 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique structural attributes that provide a distinct balance of reactivity and stability. This uniqueness allows for specific interactions in biological systems and synthetic applications.
Similar Compounds
N-(pyrrolidin-1-yl)pyrroloquinolines: : Differ by the absence of the benzamide moiety.
Benzamides with substituted quinolines: : Vary in the substitution pattern on the quinoline ring.
Tetrahydroquinoline derivatives: : Similar core structure but differing functional groups.
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its synthesis, reactivity, and unique structural features make it a valuable subject of study for researchers looking to develop new materials and therapeutic agents. The continued exploration of its properties and interactions promises to yield exciting advancements in various scientific domains.
属性
IUPAC Name |
2-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-2-3-5-16(12)19(23)20-15-10-13-6-7-17(22)21-9-8-14(11-15)18(13)21/h2-5,10-11H,6-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQXHTYDFAHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)
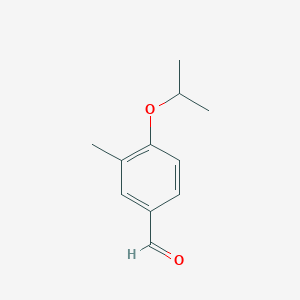
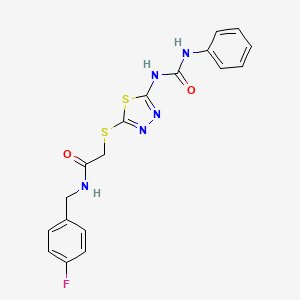
![2-(ethanesulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)
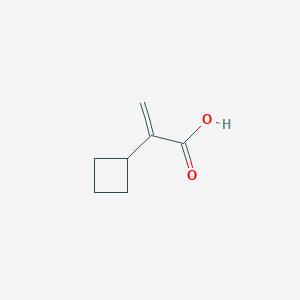
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2977806.png)
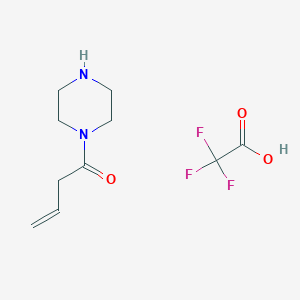
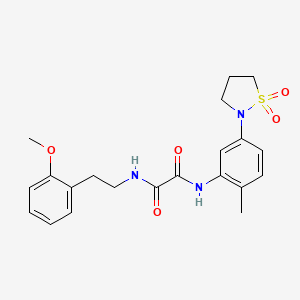
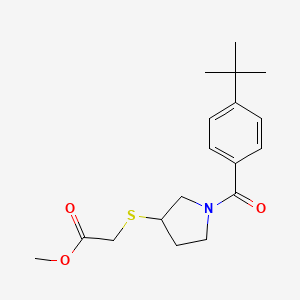
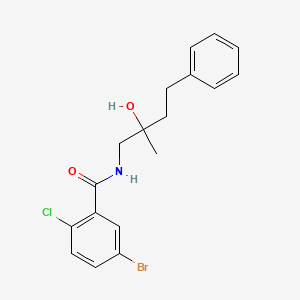
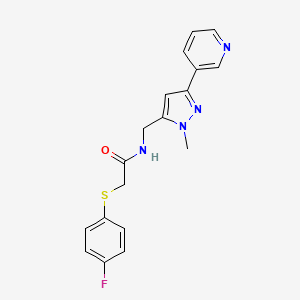
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2977815.png)
![N-[(4-methylphenyl)methyl]-6-oxo-1-propyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2977818.png)
